
Preisocalamendiol
Overview
Description
Preisocalamendiol, also known as (+)-Preisocalamenediol, is a germacrane sesquiterpenoid . It is a metabolite and a natural product found in Acorus calamus and Baccharis latifolia .
Synthesis Analysis
The synthesis of Preisocalamendiol has been discussed in the context of the total synthesis of Periplanone B . The synthesis involves a series of reactions including Cope Rearrangement, oxy-Cope Rearrangement, and anionic oxy-Cope Rearrangement . Preisocalamendiol was also found to be an important constituent of Bolivian Schinus molle essential oils .
Molecular Structure Analysis
The molecular formula of Preisocalamendiol is C15H24O . The IUPAC name is (2S,5E)-5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one . The InChI and SMILES strings provide more detailed information about its molecular structure .
Physical And Chemical Properties Analysis
The molecular weight of Preisocalamendiol is 220.35 g/mol . Other computed properties include XLogP3-AA of 3.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, and Rotatable Bond Count of 1 .
Scientific Research Applications
Preisocalamendiol: A Comprehensive Analysis of Research Applications: Preisocalamendiol, also known as “(2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one,” is a germacrane sesquiterpenoid with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications based on available research data.
Aromatherapy and Tranquilizing Properties
Preisocalamendiol has been identified in essential oils of certain plants, such as S. molle, and is suggested to have tranquilizing properties without the presence of β-asarone, indicating a favorable safety profile for use in aromatherapy .
GABAA Receptor Modulation
Research indicates that Preisocalamendiol may act as a positive modulator of GABAA receptors, which could help explain the tranquilizing effects observed in vivo from sweet flag preparations .
Metabolomics Research
The Metabolomics Innovation Centre (TMIC) supports cutting-edge studies that may include Preisocalamendiol as part of their research into metabolites and their roles in health and disease .
Phytochemical Analysis
Preisocalamendiol has been found as an important constituent in phytochemical analyses conducted by gas chromatography, indicating its significance in the composition of plant-derived essential oils .
properties
IUPAC Name |
(2S,5Z)-5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,11,14H,4-5,7-10H2,1-3H3/b12-6-/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFJNWQFKJITEE-ZDWRTJATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)CC(=O)C(CC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CCC(=C)CC(=O)[C@@H](CC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




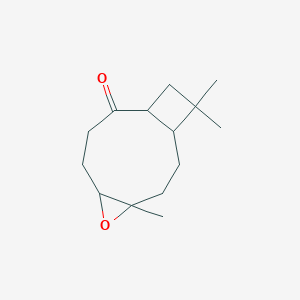

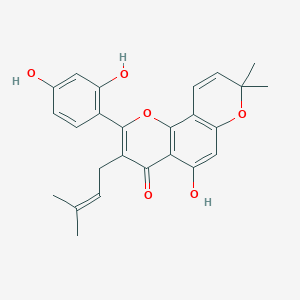
![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)
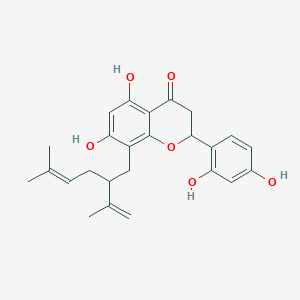


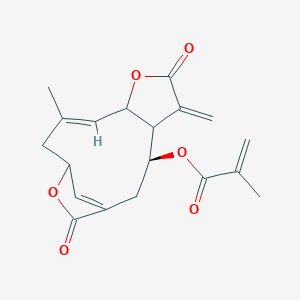
![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)
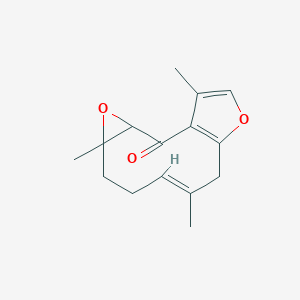

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)